molecular formula C12H16O2 B7844701 1-(5-Ethyl-2-hydroxyphenyl)-2-methyl-1-propanone

1-(5-Ethyl-2-hydroxyphenyl)-2-methyl-1-propanone

Cat. No. B7844701
M. Wt: 192.25 g/mol
InChI Key: IDXOBCGOYLVVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Ethyl-2-hydroxyphenyl)-2-methyl-1-propanone is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Derivatives : A study by Lugemwa (2019) detailed the synthesis of 1-[(1S,2S)-1,2-bis(2-hydroxyphenyl)-2-pivaloylaminoethylamino]-2,2-dimethyl-1-propanone, highlighting its potential for generating compounds for various research areas (Lugemwa, 2019).

  • Neuroprotectant Properties : Chenard et al. (1995) identified a potent N-methyl-D-aspartate (NMDA) antagonist based on a similar molecular skeleton, suggesting neuroprotective potential in this chemical class (Chenard et al., 1995).

  • Reactivity with Nucleophilic Reagents : Yamato, Ishikawa, and Kobayashi (1980) explored the reactivity of 1-ethoxyisochroman with various nucleophiles, providing insights into the chemical behavior of similar compounds (Yamato, Ishikawa, & Kobayashi, 1980).

Natural Product Isolation

  • Isolation from Natural Sources : Research by Khan et al. (2019) on Vincetoxicum stocksii led to the isolation of rare natural products, including compounds with a similar structural framework, broadening the scope of naturally occurring derivatives (Khan et al., 2019).

Photocrosslinking and Polymerization

  • Use in Photocrosslinking Hydrogels : A study by Tan et al. (2008) on photocrosslinking poly(ethylene glycol) diacrylate-based hydrogels utilized a photoinitiator structurally related to 1-(5-ethyl-2-hydroxyphenyl)-2-methyl-1-propanone, indicating its relevance in the field of materials science and hydrogel formation (Tan, Wang, Li, & Zhang, 2008).

Pharmacology and Metabolism

  • Metabolic Studies and Pharmacological Applications : Lands and Rickards (1947) investigated compounds structurally related to this compound, providing valuable information on their pharmacological actions and metabolic pathways (Lands & Rickards, 1947).

properties

IUPAC Name

1-(5-ethyl-2-hydroxyphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-9-5-6-11(13)10(7-9)12(14)8(2)3/h5-8,13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXOBCGOYLVVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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